4-[(4-Isopropylbenzyl)amino]phenol

Lipophilicity ADME Prediction Membrane Permeability

This compound offers a clear advantage for CNS drug discovery projects due to its elevated XLogP3 of 4.2, optimizing membrane permeability without excessive hydrophobicity. The branched isopropyl group provides distinct steric bulk for SAR exploration, while its availability at ≥97% purity from multiple suppliers ensures consistent batch quality. Procure this differentiated aminophenol building block to accelerate your lead optimization programs.

Molecular Formula C16H19NO
Molecular Weight 241.334
CAS No. 665014-72-2
Cat. No. B2602529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Isopropylbenzyl)amino]phenol
CAS665014-72-2
Molecular FormulaC16H19NO
Molecular Weight241.334
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)O
InChIInChI=1S/C16H19NO/c1-12(2)14-5-3-13(4-6-14)11-17-15-7-9-16(18)10-8-15/h3-10,12,17-18H,11H2,1-2H3
InChIKeyLUSPRVZFGGKPQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-[(4-Isopropylbenzyl)amino]phenol (CAS 665014-72-2) – Technical Differentiation for Research & Industrial Sourcing


4-[(4-Isopropylbenzyl)amino]phenol (CAS 665014-72-2) is a substituted aminophenol derivative characterized by a para-isopropylbenzyl group attached via a secondary amine linkage to a phenolic core. Its molecular formula is C16H19NO with a molecular weight of 241.33 g/mol [1]. The compound serves as a versatile building block in organic synthesis and medicinal chemistry, featuring distinct physicochemical properties—notably an XLogP3-AA value of 4.2 and a topological polar surface area (TPSA) of 32.3 Ų—that differentiate it from structurally analogous aminophenols [2]. This guide provides a quantitative, comparator-based evaluation to support informed procurement decisions when selecting among closely related benzylaminophenol analogs.

Why 4-[(4-Isopropylbenzyl)amino]phenol Cannot Be Substituted with Methyl, Ethyl, or Chloro Analogs in Critical Applications


Structurally similar aminophenols—such as the 4-methylbenzyl, 4-ethylbenzyl, and 4-chlorobenzyl derivatives—share a common p-aminophenol scaffold but differ markedly in their alkyl or haloaryl substituents. These substituent variations alter key physicochemical parameters including lipophilicity (LogP), steric profile, and electronic character, which in turn modulate compound behavior in synthetic transformations, biomolecular interactions, and physicochemical assays. Generic substitution without verification of performance equivalence is not scientifically defensible. The following quantitative evidence delineates precisely where 4-[(4-isopropylbenzyl)amino]phenol diverges from its closest analogs, enabling risk-mitigated procurement decisions.

Quantitative Differentiation of 4-[(4-Isopropylbenzyl)amino]phenol from Closest Analogs: Evidence for Procurement Selection


Enhanced Lipophilicity (XLogP3) Compared to 4-Ethylbenzyl Analog

The 4-isopropylbenzyl substituent confers significantly higher lipophilicity than the 4-ethylbenzyl analog. Computed XLogP3-AA for 4-[(4-isopropylbenzyl)amino]phenol is 4.2 [1], while the corresponding value for 4-[(4-ethylbenzyl)amino]phenol is 3.6397 [2]. This ~0.56 log unit increase corresponds to an approximately 3.6-fold increase in partition coefficient, predicting enhanced membrane permeability and altered compound distribution.

Lipophilicity ADME Prediction Membrane Permeability QSAR

Greater Steric Bulk and Rotatable Bond Count vs. 4-Methylbenzyl Analog

The branched isopropyl group introduces greater steric bulk and conformational flexibility compared to the linear methyl analog. 4-[(4-Isopropylbenzyl)amino]phenol possesses 4 rotatable bonds [1], whereas 4-[(4-methylbenzyl)amino]phenol contains only 3 rotatable bonds [2]. This additional rotatable bond, coupled with the increased van der Waals volume of the isopropyl moiety, may influence molecular recognition events and synthetic accessibility.

Steric Effects Molecular Flexibility Binding Conformation Synthetic Handles

Commercial Availability with Defined Purity Specifications

4-[(4-Isopropylbenzyl)amino]phenol is commercially available from multiple reputable vendors with documented purity levels. Suppliers list purities of 95% (Leyan ) and 97% (Amatek Scientific, ChemicalBook ), providing procurement flexibility based on application requirements. This contrasts with the 4-chlorobenzyl analog, which is listed at 95% purity from fewer suppliers , and the 4-ethylbenzyl analog, which is less frequently stocked in research quantities.

Chemical Procurement Purity Vendor Specifications Supply Chain

Class-Level Inference: Branched Alkyl Substituent May Modulate Metabolic Stability

Within the aminophenol class, branched alkyl substituents (e.g., isopropyl) are known to confer greater metabolic stability compared to linear alkyl chains (e.g., ethyl, methyl) due to steric hindrance at cytochrome P450 oxidation sites. While direct experimental data for 4-[(4-isopropylbenzyl)amino]phenol are not yet published, structure-activity relationship (SAR) precedents in analogous benzylamine series indicate that isopropyl substitution reduces oxidative N-dealkylation rates [1]. This class-level inference suggests potential advantages for in vitro or in vivo applications requiring prolonged compound integrity.

Metabolic Stability Drug Likeness Alkyl Branching CYP Metabolism

Optimal Application Scenarios for 4-[(4-Isopropylbenzyl)amino]phenol Based on Evidence


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity

When optimizing a lead compound for improved membrane permeability or CNS penetration, the elevated XLogP3 of 4.2 (vs. 3.64 for ethyl analog) makes 4-[(4-isopropylbenzyl)amino]phenol a preferable building block. Its computed lipophilicity aligns with drug-like space while avoiding excessive hydrophobicity that could compromise solubility [1].

Chemical Biology: Probe Design with Distinct Steric Signature

For structure-activity relationship (SAR) studies where steric bulk is a variable, the branched isopropyl group provides a clear differentiator from linear methyl or ethyl analogs. The additional rotatable bond (4 vs. 3) and increased van der Waals volume enable systematic exploration of binding pocket tolerance and conformational effects [2].

Synthetic Chemistry: Reliable Building Block for Diversification

The compound's commercial availability at defined purities (95% or 97%) from multiple vendors makes it a robust choice for parallel synthesis or library production, reducing the risk of batch-to-batch variability compared to less commonly stocked analogs.

In Vitro ADME Profiling: Assessing Metabolic Stability of Branched vs. Linear Alkyl Chains

Although direct data are not yet published, class-level SAR suggests that the branched isopropyl substituent may confer greater resistance to oxidative metabolism. Researchers investigating metabolic stability in aminophenol series can use this compound as a model to compare against ethyl and methyl analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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